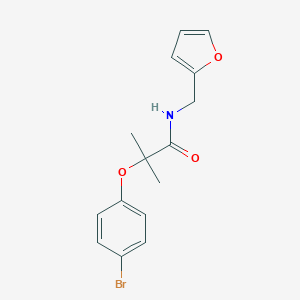![molecular formula C23H20N2O3S B243740 N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide](/img/structure/B243740.png)
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide, also known as BMB, is a benzamide derivative that has been studied for its potential therapeutic applications in various diseases. BMB has shown promising results in scientific research, particularly in the field of cancer treatment.
作用機序
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are important for cancer cell growth and survival. N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide also inhibits the activation of the protein kinase Akt, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
In addition to its anticancer properties, N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide has also been studied for its potential effects on other physiological processes. N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide has been shown to have anti-inflammatory effects in animal models of inflammation. N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide has also been shown to inhibit the growth of certain bacteria and fungi.
実験室実験の利点と制限
One advantage of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide is its relatively low toxicity compared to other anticancer drugs. However, N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide has limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings. N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide also has a relatively short half-life, which may limit its effectiveness in vivo.
将来の方向性
There are several potential future directions for research on N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide. One area of interest is the development of more efficient synthesis methods for N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide and its derivatives. Another area of interest is the identification of the specific molecular targets of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide and the development of more potent and selective inhibitors of these targets. Additionally, there is potential for the development of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide-based drug delivery systems that can improve the solubility and bioavailability of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide in vivo.
合成法
The synthesis of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide involves the reaction of 2,4-dimethoxybenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 3-(1,3-benzothiazol-2-yl)-2-methylaniline in the presence of a base. The final product is obtained through purification by column chromatography.
科学的研究の応用
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide has been extensively studied for its potential anticancer properties. In vitro studies have shown that N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide inhibits the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer cells. N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
特性
分子式 |
C23H20N2O3S |
|---|---|
分子量 |
404.5 g/mol |
IUPAC名 |
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide |
InChI |
InChI=1S/C23H20N2O3S/c1-14-16(23-25-19-8-4-5-10-21(19)29-23)7-6-9-18(14)24-22(26)17-12-11-15(27-2)13-20(17)28-3/h4-13H,1-3H3,(H,24,26) |
InChIキー |
LCUQOBJQOATGHW-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1NC(=O)C2=C(C=C(C=C2)OC)OC)C3=NC4=CC=CC=C4S3 |
正規SMILES |
CC1=C(C=CC=C1NC(=O)C2=C(C=C(C=C2)OC)OC)C3=NC4=CC=CC=C4S3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-fluorobenzamide](/img/structure/B243658.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B243660.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide](/img/structure/B243661.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-N'-(4-methylbenzoyl)thiourea](/img/structure/B243662.png)
![N-[3-(butanoylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B243664.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-2,4-dimethoxybenzamide](/img/structure/B243666.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2,4-dimethoxybenzamide](/img/structure/B243667.png)

![N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B243672.png)
![N-[2-(4-acetylpiperazin-1-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B243673.png)
![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]naphthalene-1-carboxamide](/img/structure/B243675.png)
![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]naphthalene-2-carboxamide](/img/structure/B243676.png)
![4-cyano-2-fluoro-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B243677.png)
![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methoxy-3-methylbenzamide](/img/structure/B243680.png)